![molecular formula C15H17NO3S B262908 Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of benzamide derivative that has a thienyl group attached to the ethyl chain. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia. It has also been suggested that it may act as a sodium channel blocker, which could explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects in Parkinson's disease and schizophrenia. It has also been found to reduce the activity of certain enzymes that are involved in the inflammatory response, which could explain its anti-inflammatory properties. Additionally, it has been found to inhibit the activity of certain ion channels, which could explain its anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a readily available compound for researchers. Additionally, it has been found to have various potential applications in different fields, which makes it a versatile compound for research purposes. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Another direction is to explore its potential applications in the field of organic electronics, particularly as a semiconductor material. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments that specifically target its effects.
Métodos De Síntesis
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-thiopheneethanol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield the target compound. Another method involves the reaction of 2-thiopheneethanamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate.
Aplicaciones Científicas De Investigación
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-8-11(9-13(10-12)19-2)15(17)16-6-5-14-4-3-7-20-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |
Clave InChI |
IRXOQPOEJDSCHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)

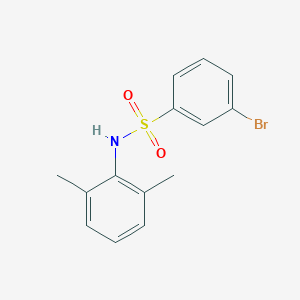

![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
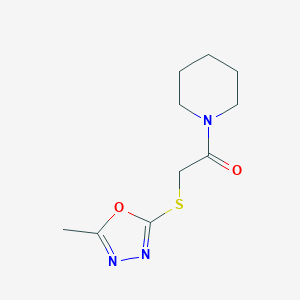
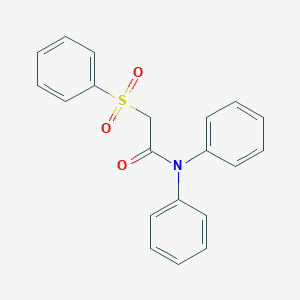
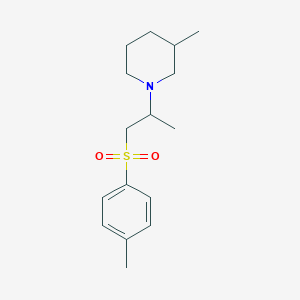
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
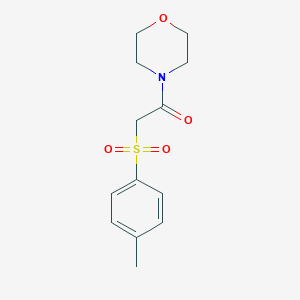
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)